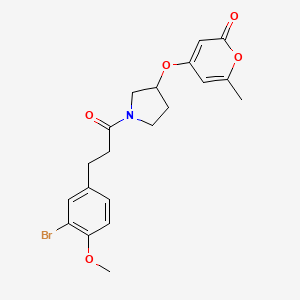![molecular formula C15H15N3O4 B2508487 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1571766-28-3](/img/structure/B2508487.png)
1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid is a nitrogen-containing heterocycle that appears to be related to a class of compounds with potential antiallergic properties. The core structure of this compound, the pyrido[1,2-a]pyrimidin-4-one, has been studied for its antiallergic activity, where modifications at certain positions on the ring have been shown to significantly enhance activity .
Synthesis Analysis
The synthesis of related compounds involves the introduction of substituents into the pyridopyrimidine ring system. For instance, the introduction of an (arylamino)methylene moiety into position 9 of the pyridopyrimidine ring has been shown to increase antiallergic activity . Additionally, the synthesis of similar nitrogen bridgehead compounds can involve one-pot reactions, such as the one-pot oxidative decarboxylation-beta-iodination of amino acids to introduce different substituents at specific positions on the piperidine or pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques, including FT-IR, NMR, and UV. Quantum chemical methods have also been employed to investigate properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies on similar structures. For example, the 3-carboxy group of certain pyridopyrimidine derivatives can be replaced with an acrylic acid moiety to slightly increase potency . Furthermore, the reaction of 1-(ω-carboxyalkyl)-4-carboethoxy-2,3-dioxopyrrolidines with aromatic aldehydes and guanidine can yield pyrrolo[3,4-d]pyrimidin-7-(6H)-ones, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the pyrido[1,2-a]pyrimidin-4-one core can be complex and are influenced by the specific substituents present. Spectroscopic properties are crucial for understanding the electronic structure, while quantum mechanical studies provide insights into the thermodynamic parameters, intermolecular interactions, dipole moment, polarizability, and first-order hyperpolarizability . These properties are essential for predicting the behavior of the compound in various environments and for designing new compounds with desired activities.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
The compound 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid is part of a broader class of fluoroquinolones, which has been studied for its efficacy against Mycobacterium tuberculosis. In one study, derivatives of this compound exhibited activity comparable to that of sparfloxacin, a known antituberculosis drug, in Swiss albino mice. This suggests potential applications of the compound or its derivatives in antituberculosis therapy (Shindikar & Viswanathan, 2005).
Gastroprotective Properties
Derivatives of this compound have also been investigated for their gastroprotective effects. In a study, unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives demonstrated effectiveness in protecting against gastric damage in rats. This indicates potential applications of the compound in preventing gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Metabolic Pathways
Understanding the metabolism and excretion of compounds is crucial for drug development. A study on a dipeptidyl peptidase IV inhibitor, closely related to the structure of this compound, revealed insights into its metabolic pathways in rats, dogs, and humans, highlighting the importance of the compound's structural components in drug metabolism and elimination (Sharma et al., 2012).
Antipsychotic Potential
The compound's derivatives have shown potential in antipsychotic drug development. One study synthesized derivatives and evaluated them using the antiapomorphine test in mice, finding that certain derivatives had potent antagonistic activity, suggesting a potential use in antipsychotic medication (Tashiro et al., 1989).
Antiallergy and Anti-inflammatory Applications
Further research has explored the antiallergy and anti-inflammatory activities of similar compounds. For instance, 10-oxo-10H-pyrido[1,2-a]thieno[3,4-d]pyrimidines demonstrated significant inhibition in the rat passive cutaneous anaphylaxis test, indicating potential for treating allergic reactions. Additionally, certain thiazolo[3,2-a]pyrimidine derivatives showed moderate anti-inflammatory activity at specific doses, suggesting potential applications in inflammation management (Connor et al., 1984; Tozkoparan et al., 1999).
Wirkmechanismus
Target of Action
The primary target of this compound is carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, carbonic anhydrase I, by binding to the active site of the enzyme .
Pharmacokinetics
The compound’s druglikeness and admet properties have been investigated, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on carbonic anhydrase I. By inhibiting this enzyme, the compound can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially leading to changes in pH and other physiological effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13(17-6-3-4-10(9-17)15(21)22)11-8-16-12-5-1-2-7-18(12)14(11)20/h1-2,5,7-8,10H,3-4,6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLKEBVGJKJFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C3C=CC=CN3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

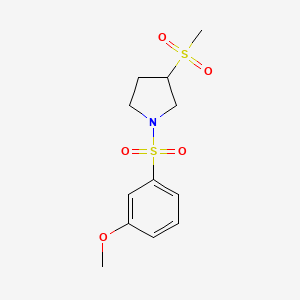
![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
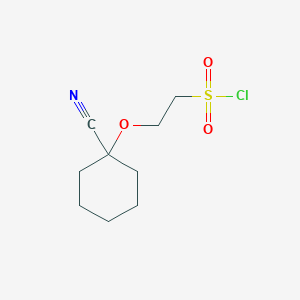
![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

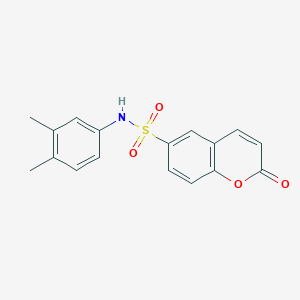
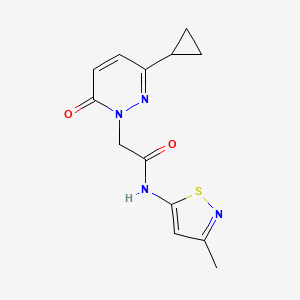


![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)

